molecular formula C19H24N2O2 B248304 3-[benzyl(2-hydroxyethyl)amino]-N-(2-methylphenyl)propanamide

3-[benzyl(2-hydroxyethyl)amino]-N-(2-methylphenyl)propanamide

Cat. No. B248304
M. Wt: 312.4 g/mol
InChI Key: JPAUJQXNENOEJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[benzyl(2-hydroxyethyl)amino]-N-(2-methylphenyl)propanamide, also known as BHAEP, is a chemical compound that has gained significant attention in the field of scientific research. This compound is widely used for its potential therapeutic benefits and has been studied extensively for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments.

Mechanism of Action

The mechanism of action of 3-[benzyl(2-hydroxyethyl)amino]-N-(2-methylphenyl)propanamide is not fully understood, but it is believed to involve the regulation of various signaling pathways in the body. 3-[benzyl(2-hydroxyethyl)amino]-N-(2-methylphenyl)propanamide has been shown to inhibit the production of pro-inflammatory cytokines and to activate the Nrf2/ARE signaling pathway, which plays a key role in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
3-[benzyl(2-hydroxyethyl)amino]-N-(2-methylphenyl)propanamide has been shown to have a variety of biochemical and physiological effects on the body. It has been shown to reduce inflammation, protect against oxidative stress, and improve cognitive function. 3-[benzyl(2-hydroxyethyl)amino]-N-(2-methylphenyl)propanamide has also been shown to have anti-tumor properties, inhibiting the growth and proliferation of cancer cells.

Advantages and Limitations for Lab Experiments

3-[benzyl(2-hydroxyethyl)amino]-N-(2-methylphenyl)propanamide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have low toxicity in animal studies. However, there are also limitations to its use. 3-[benzyl(2-hydroxyethyl)amino]-N-(2-methylphenyl)propanamide is not water-soluble, which can limit its use in certain experiments. Additionally, further studies are needed to fully understand its mechanism of action and potential therapeutic benefits.

Future Directions

There are several potential future directions for research on 3-[benzyl(2-hydroxyethyl)amino]-N-(2-methylphenyl)propanamide. One area of interest is its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease. Further studies are needed to fully understand its mechanism of action in the brain and its potential therapeutic benefits. Additionally, 3-[benzyl(2-hydroxyethyl)amino]-N-(2-methylphenyl)propanamide could be studied for its potential use in the treatment of other inflammatory conditions and cancers. Further research is also needed to optimize its synthesis and purification methods for use in larger-scale experiments.

Synthesis Methods

The synthesis of 3-[benzyl(2-hydroxyethyl)amino]-N-(2-methylphenyl)propanamide involves a series of chemical reactions that require specific reagents and conditions. The most commonly used method for synthesizing 3-[benzyl(2-hydroxyethyl)amino]-N-(2-methylphenyl)propanamide is through the reaction of 2-methylbenzylamine with 2-bromoethyl alcohol in the presence of a base, followed by the reaction of the resulting product with 2-methylbenzoyl chloride. The final product is then purified through recrystallization or chromatography.

Scientific Research Applications

3-[benzyl(2-hydroxyethyl)amino]-N-(2-methylphenyl)propanamide has been studied extensively for its potential therapeutic benefits in various fields of scientific research. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties. 3-[benzyl(2-hydroxyethyl)amino]-N-(2-methylphenyl)propanamide has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.

properties

Product Name

3-[benzyl(2-hydroxyethyl)amino]-N-(2-methylphenyl)propanamide

Molecular Formula

C19H24N2O2

Molecular Weight

312.4 g/mol

IUPAC Name

3-[benzyl(2-hydroxyethyl)amino]-N-(2-methylphenyl)propanamide

InChI

InChI=1S/C19H24N2O2/c1-16-7-5-6-10-18(16)20-19(23)11-12-21(13-14-22)15-17-8-3-2-4-9-17/h2-10,22H,11-15H2,1H3,(H,20,23)

InChI Key

JPAUJQXNENOEJJ-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1NC(=O)CCN(CCO)CC2=CC=CC=C2

Canonical SMILES

CC1=CC=CC=C1NC(=O)CCN(CCO)CC2=CC=CC=C2

Origin of Product

United States

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